2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid
Overview
Description
2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid is a chemical compound characterized by its unique structure, which includes both dichloro and difluoromethoxy groups attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid typically involves multiple steps, starting with the preparation of the phenylacetic acid core, followed by the introduction of dichloro and difluoromethoxy substituents. Common synthetic routes include:
Halogenation: Introduction of chlorine atoms to the phenyl ring.
Methoxylation: Addition of the difluoromethoxy group using reagents such as difluoromethyl ethers under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation processes, optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of dichloro and difluoromethoxy groups can influence its reactivity and binding affinity to various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
3,4-Dichlorophenylacetic acid: Another compound with dichloro substituents but lacking the difluoromethoxy group.
Properties
IUPAC Name |
2-[2,4-dichloro-3-(difluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c10-5-2-1-4(3-6(14)15)7(11)8(5)16-9(12)13/h1-2,9H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQRWHJIBFBTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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